molecular formula C11H9ClN2O B599568 4-chloro-2-methyl-6-phenoxypyrimidine CAS No. 100565-38-6

4-chloro-2-methyl-6-phenoxypyrimidine

Cat. No.: B599568
CAS No.: 100565-38-6
M. Wt: 220.656
InChI Key: CUKSYNMEOAQQFE-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-phenoxypyrimidine is a substituted pyrimidine derivative characterized by a chlorine atom at position 4, a methyl group at position 2, and a phenoxy group at position 5. Pyrimidines are heterocyclic aromatic compounds with applications spanning pharmaceuticals, agrochemicals, and materials science. The substitution pattern of this compound confers unique electronic and steric properties, influencing its reactivity, solubility, and biological activity .

Properties

CAS No.

100565-38-6

Molecular Formula

C11H9ClN2O

Molecular Weight

220.656

IUPAC Name

4-chloro-2-methyl-6-phenoxypyrimidine

InChI

InChI=1S/C11H9ClN2O/c1-8-13-10(12)7-11(14-8)15-9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

CUKSYNMEOAQQFE-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)Cl)OC2=CC=CC=C2

Synonyms

4-chloro-2-methyl-6-phenoxypyrimidine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: Phenoxy vs. Phenyl: The phenoxy group in 4-chloro-2-methyl-6-phenoxypyrimidine introduces oxygen-mediated electronic effects (e.g., resonance donation), enhancing stability compared to phenyl-substituted analogs like 4-chloro-2-methyl-6-phenylpyrimidine . Chlorine Position: Dichloro derivatives (e.g., 2,4-Dichloro-6-phenylpyrimidine) exhibit increased electrophilicity, making them reactive intermediates in cross-coupling reactions . Amino vs. Methyl: The amino group in 4-chloro-6-methylpyrimidin-2-amine facilitates hydrogen bonding, critical for molecular recognition in supramolecular chemistry .
  • Physical Properties :

    • Crystallographic studies on analogs (e.g., 4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidine) reveal that hydrogen-bonding networks (e.g., N–H···O interactions) govern crystal packing and stability .
  • Biological and Industrial Applications: Agrochemicals: 4-Methyl-6-phenylpyrimidin-2-amine derivatives are precursors in pesticide synthesis due to their herbicidal activity . Pharmaceuticals: Pyrimidines with trifluoromethyl groups (e.g., 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline) are explored as kinase inhibitors .

Research Findings and Trends

  • Synthetic Advances: Novel pyrimidine derivatives (e.g., 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine) are synthesized via nucleophilic aromatic substitution, highlighting the versatility of chloro-pyrimidines as scaffolds .
  • Computational Studies : Density-functional theory (DFT) analyses predict reaction pathways for chloro-pyrimidines, aiding in the design of targeted derivatives .
  • Supramolecular Chemistry : Graph set analysis of hydrogen-bonding patterns in pyrimidine crystals provides insights into molecular aggregation and material properties .

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